molecular formula C18H12BrN B073726 3-Bromo-9-phenylcarbazole CAS No. 1153-85-1

3-Bromo-9-phenylcarbazole

Cat. No.: B073726
CAS No.: 1153-85-1
M. Wt: 322.2 g/mol
InChI Key: KUBSCXXKQGDPPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-phenylcarbazole typically involves the bromination of 9-phenylcarbazole. One common method is the reaction of 9-phenylcarbazole with bromine in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-9-phenylcarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted carbazoles, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .

Scientific Research Applications

3-Bromo-9-phenylcarbazole has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-9-phenylcarbazole is unique due to its specific electronic properties conferred by the bromine atom. This makes it particularly valuable in the development of organic semiconductors and optoelectronic devices .

Properties

IUPAC Name

3-bromo-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBSCXXKQGDPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596708
Record name 3-Bromo-9-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153-85-1
Record name 3-Bromo-9-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-9-phenylcarbazole
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Synthesis routes and methods I

Procedure details

Into a 2 L Meyer flask was put 24.3 g (100 mmol) of 9-phenylcarbazole, and dissolved in 600 mL of glacial acetic acid. Then, 17.8 g (100 mmol) of N-bromosuccinimide was slowly added thereto, followed by stirring at room temperature for about 12 hours. This glacial acetic acid solution was dropped into 1 L of ice water while being stirred. A white solid substance was precipitated and collected by suction filtration, and then the white solid substance was washed with water three times while being suction filtered. This solid substance was dissolved in 150 mL of diethyl ether, and this solution was washed with a saturated aqueous solution of sodium hydrogen carbonate and water. The resulting organic layer was dried with magnesium sulfate. This mixture was suction filtered, and the obtained filtrate was concentrated to give an oily substance. This oily substance was dissolved in about 50 mL of methanol. The resulting solution was left still to precipitate a white solid. This solid substance was collected by suction filtration and dried. Then, 28.4 g (88% yield) of 3-bromo-9-phenylcarbazole was obtained as a white powder.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Into a 1000 mL three-neck flask were put 24 g (100 mmol) of 9-phenylcarbazole, 18 g (100 mmol) of N-bromosuccinimide, 450 mL of toluene, and 200 mL of ethyl acetate, and the mixture was stirred for 45 hours at room temperature. This suspending solution was washed with water, and magnesium sulfate was added therein, so that moisture was removed. Then, the suspending solution was filtered to provide a filtrate was obtained. The obtained filtrate was concentrated and dried, whereby 32 g of a caramel-like solid of 3-bromo-9-phenyl-9H-carbazole, which was the object of the synthesis, was obtained in a yield of 99% (synthesis scheme (a-6)).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

24.3 g (100 mmol) of 9-phenylcarbazole was put into a 2-L Erlenmeyer flask and dissolved by addition of 600 mL of glacial acetic acid. 17.8 g (100 mmol) of N-bromosuccinimide was slowly added into this solution and stirred for about 12 hours at room temperature. By dripping this reaction solution into 1 L of ice water while being stirred, a white solid was separated out. This separated white solid was recovered by suction filtration and washed three times with water. This solid was dissolved in 150 mL of diethyl ether and washed with a saturated sodium acid carbonate solution and water. This organic layer was dried with magnesium sulfate. Suction filtration of the mixture was performed, and the resulting filtrate was enriched. Recrystallization thereof was performed by addition of about 50 mL of methanol into this enriched solution and being left standing, whereby 28.4 g of a white powder solid of 3-bromo-9-phenylcarbazole was obtained at a yield of 88%.
Quantity
24.3 g
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

3Bromo-9H-carbazole (10.0 g, 40.6 mmol), iodobenzene (20.7 g, 101.6 mmol), potassium carbonate (28.1 g, 203.2 mmol), copper (2.58 g, 40.6 mmol), 18-crown-6 (10.7 g, 40.6 mmol) in o-dichlorobenzene (400 mL) were stirred and degassed with nitrogen for 15 minutes. The reaction was refluxed overnight. The reaction mixture was filtered Celite®, washed with toluene and the filtrate was concentrated under vacuum. It was then column chromatographed with 20% DCM/hexane to obtain 15.6 g (81%) of the desired product as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2.58 g
Type
catalyst
Reaction Step One
Yield
81%
Customer
Q & A

Q1: What are the main applications of 3-Bromo-9-phenylcarbazole?

A1: this compound is not typically used directly in applications. Instead, it serves as a key intermediate in the synthesis of more complex molecules. [] These complex molecules, often incorporating the carbazole structure, are valuable in various fields, particularly as materials for OLEDs. []

Q2: What synthetic routes are commonly used to produce this compound?

A2: The provided research paper summarizes and compares different synthetic routes for this compound and its precursor, 9-phenylcarbazole. [] Researchers can compare these routes based on factors like yield, cost-effectiveness, and environmental impact to choose the most suitable method for their needs.

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